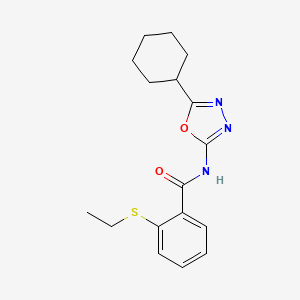

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-2-23-14-11-7-6-10-13(14)15(21)18-17-20-19-16(22-17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXPIQJZHBYLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.

- Cyclohexyl Group : Contributes to the hydrophobic properties of the molecule.

- Ethylthio Group : Enhances the solubility and bioavailability of the compound.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds similar to this compound showed promising activity against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 1.95 |

| Other oxadiazole derivatives | HEPG2 (liver cancer) | 0.67 |

| SW1116 (colon cancer) | 0.80 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been widely studied. For example, a review highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various microbial strains. The compound this compound was tested against both Gram-positive and Gram-negative bacteria:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Mycobacterium tuberculosis | 0.5 µg/mL |

The results indicated that this compound could effectively inhibit bacterial growth by targeting specific metabolic pathways essential for bacterial survival .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Anticancer Mechanism : The oxadiazole ring may facilitate binding to DNA or proteins involved in cell cycle regulation, leading to increased apoptosis in cancer cells.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to this compound:

- Study on Anticancer Activity : Zhang et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer properties using MTT assays. The most potent compounds exhibited IC50 values lower than conventional chemotherapeutics .

- Antimicrobial Evaluation : Dhumal et al. reported on the antimicrobial activity of various oxadiazole derivatives against Mycobacterium bovis, highlighting the potential for developing new antitubercular agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide typically involves a multi-step reaction process. Initial steps often include the formation of the oxadiazole ring through condensation reactions involving cyclohexyl derivatives and appropriate thio or amine substituents. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds containing the oxadiazole moiety have shown promising results in inhibiting cancer cell proliferation in various cancer lines. A study indicated that certain derivatives displayed cytotoxic effects with IC50 values in the micromolar range against breast and colon cancer cells .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via mitochondrial pathways and inhibition of specific oncogenic signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays:

- In vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), this compound has shown significant reduction in swelling compared to control groups .

- Biochemical Assays : The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented, further supporting its therapeutic potential in treating chronic inflammatory diseases .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

- Fungal Activity : The compound has also shown antifungal activity against common pathogens such as Candida species, indicating its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activities of this compound. Modifications in the cyclohexyl group or variations in the ethylthio substituent can lead to enhanced potency and selectivity towards specific biological targets.

Case Studies

Several case studies have highlighted the applications of this compound:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,3,4-oxadiazole scaffold is a common feature among derivatives designed for diverse biological applications. Key structural variations include:

Table 1: Substituent Effects on Bioactivity

Key Observations:

- Thioether vs. Sulfamoyl : Sulfamoyl groups (LMM5, LMM11) confer antifungal activity, while thioethers (target compound, 6a) are linked to enzyme inhibition (e.g., hCA II) .

- Lipophilicity : The cyclohexyl group in the target compound and LMM11 increases lipophilicity, likely improving membrane permeability compared to phenyl or halogen-substituted analogs (e.g., compound 46 in ) .

Table 2: Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.